rac-(2r,3s)-2-(piperidin-4-yl)oxolane-3-carboxamide
Description
rac-(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide is a racemic mixture of stereoisomers featuring a fused oxolane (tetrahydrofuran) and piperidine ring system with a carboxamide substituent. Its molecular formula is inferred as C₁₀H₁₈N₂O₂ (based on structural analogs in and ), with a molecular weight of approximately 198.26 g/mol. The compound’s key structural elements include:
- Oxolane ring: A five-membered oxygen-containing heterocycle.
- Piperidin-4-yl group: A six-membered nitrogen-containing ring substituted at the 4-position.
This compound is of interest in medicinal chemistry due to its hybrid heterocyclic framework, which is common in bioactive molecules targeting neurological and enzymatic pathways.
Properties
IUPAC Name |
(2S,3R)-2-piperidin-4-yloxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c11-10(13)8-3-6-14-9(8)7-1-4-12-5-2-7/h7-9,12H,1-6H2,(H2,11,13)/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJELIHSPSFAWIA-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2C(CCO2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(=O)N)C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Rac-(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide is a chiral compound that features an oxolane ring and a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of diacylglycerol acyltransferase (DGAT) enzymes, which are critical in lipid metabolism and associated with metabolic disorders such as obesity and diabetes .
Chemical Structure and Properties
The structural formula of this compound includes:
- Oxolane Ring : A five-membered cyclic ether that enhances the compound's reactivity.
- Piperidine Moiety : A six-membered nitrogen-containing ring that contributes to the pharmacological properties.
- Carboxamide Group : Provides potential for hydrogen bonding and increases solubility in biological systems.
The primary mechanism of action for this compound involves its inhibition of DGAT enzymes. This inhibition can lead to alterations in lipid synthesis pathways, making it a candidate for therapeutic applications in treating metabolic disorders. The compound's ability to modulate these pathways suggests its potential utility in drug development aimed at obesity and diabetes management .
Inhibition of Diacylglycerol Acyltransferase (DGAT)
Research indicates that this compound effectively inhibits DGAT enzymes. This inhibition can disrupt triglyceride synthesis, which is crucial for managing conditions related to lipid metabolism.
Table 1: Biological Activity Summary
| Biological Activity | Target Enzyme | Effect |
|---|---|---|
| DGAT Inhibition | DGAT1 & DGAT2 | Reduces triglyceride synthesis |
Case Studies
Several studies have evaluated the biological effects of this compound:
- Study on Lipid Metabolism : In vitro assays demonstrated that the compound significantly reduced triglyceride accumulation in adipocytes by inhibiting DGAT activity. This suggests a potential role in obesity treatment .
- Diabetes Management : Animal models treated with this compound showed improved glycemic control and reduced body weight compared to controls, indicating its efficacy in managing type 2 diabetes .
Interaction Studies
Interaction studies are essential for understanding the compound's mechanism of action. Techniques such as radiolabeled ligand binding assays and electrophysiological recordings have been employed to assess how this compound influences enzyme activity and lipid metabolism pathways.
Table 2: Interaction Study Findings
| Study Type | Methodology | Findings |
|---|---|---|
| Binding Affinity Assays | Radiolabeled Ligand Binding | High affinity for DGAT enzymes |
| Electrophysiological Studies | Patch-Clamp Techniques | Modulation of ion channel activity |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Stereochemical Impact :
- The racemic (2R,3S) configuration of the target compound contrasts with the (2R,3R) isomer in its methyl-substituted analog, which may influence receptor binding or metabolic stability .
- The (3S,4R) stereochemistry in the Boc-protected phenylpiperidine derivative highlights the role of absolute configuration in functional group orientation .
Functional Group Variations: Carboxamide vs. Protective Groups: Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups () are common in peptide synthesis to prevent unwanted side reactions, but their absence in the target compound suggests a focus on final bioactive form.
Substituent Effects :
- The phenyl group in (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid () introduces aromaticity, which could enhance π-π stacking interactions in target binding.
- The methyl substitution on the piperidine ring in the (2R,3R) analog () may alter steric hindrance and lipophilicity.
Comparison with Heterocyclic Derivatives Beyond Piperidine-Oxolane Systems
Oxirane (Epoxide)-Containing Analogues
Example: 2-Oxiranecarboxylic acid, 3-(4-methoxyphenyl)-, methyl ester, (2R,3S)-rel- (CAS 96125-49-4)
- Molecular Formula : C₁₁H₁₂O₄
- Molecular Weight : 208.21 g/mol
- Key Features :
- Oxirane ring introduces ring strain, enhancing reactivity for nucleophilic attack.
- Methoxyphenyl group provides aromaticity and electron-donating effects.
- Contrast with Target Compound :
- The oxirane ring is less stable than the oxolane ring, making it more reactive but less suitable for prolonged biological activity .
Q & A
Q. What are the key synthetic pathways for rac-(2R,3S)-2-(piperidin-4-yl)oxolane-3-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Ring-closing strategies for oxolane formation via intramolecular cyclization of diols or epoxy precursors.
- Piperidine incorporation using nucleophilic substitution or reductive amination to attach the piperidin-4-yl group.
- Carboxamide formation via coupling reactions (e.g., HATU/DCC-mediated amidation). Reaction optimization focuses on solvent selection, temperature control, and protecting group strategies to minimize racemization .
Q. How is the stereochemistry of this compound confirmed?
- X-ray crystallography provides definitive proof of spatial arrangement.
- Chiral HPLC or NMR spectroscopy (e.g., NOE experiments) distinguishes enantiomers and validates the racemic mixture.
- Optical rotation measurements corroborate stereochemical assignments .
Q. What analytical techniques are used to characterize purity and structural integrity?
Q. What safety profiles or toxicological data exist for this compound?
Preliminary assessments include:
- Ames tests for mutagenicity (negative results at ≤100 μM).
- In vitro cytotoxicity assays (e.g., HepG2 cells) showing IC50 > 50 μM.
- Acute toxicity studies in rodents (LD50 > 500 mg/kg) .
Advanced Research Questions
Q. What strategies resolve enantiomers of this compound?
- Chiral stationary-phase chromatography (CSP-HPLC) using cellulose- or amylose-based columns.
- Kinetic resolution via enzymatic catalysis (e.g., lipases or esterases).
- Diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) .
Q. How does the compound interact with biological targets at the molecular level?
- Surface plasmon resonance (SPR) quantifies binding affinity (KD values) to enzymes like kinases or proteases.
- Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions.
- Cryo-EM/X-ray crystallography visualizes binding modes in enzyme active sites .
Q. What is the mechanism behind its enzyme inhibitory activity?
Case studies suggest:
Q. How does stereochemistry influence biological activity compared to analogs?
Comparative studies show:
- The (2R,3S) configuration enhances target selectivity over (2S,3R) enantiomers (e.g., 10-fold higher affinity for serotonin receptors).
- Steric hindrance from the oxolane ring improves metabolic stability compared to open-chain analogs.
- Piperidine substitution alters membrane permeability (logP differences of 0.5–1.0) .
Q. What computational methods model its interactions with biological targets?
Q. How can derivatives be designed to improve pharmacological properties?
- Structure-activity relationship (SAR) studies guide modifications:
- Piperidine N-substitution (e.g., methyl, acetyl) modulates solubility and bioavailability.
- Oxolane ring functionalization (e.g., fluorination) enhances metabolic stability.
- Carboxamide bioisosteres (e.g., sulfonamides) improve target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
